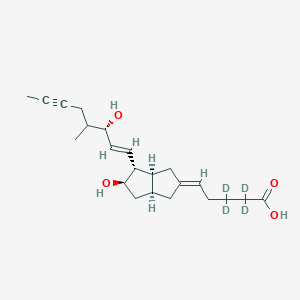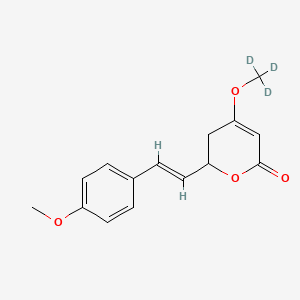
Phytochelatin 6 (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytochelatin 6 (TFA) is a metal-binding compound produced by plants. It plays a crucial role in the detoxification of heavy metals, such as cadmium, by chelating these metals and reducing their bioavailability. Phytochelatins are small peptides rich in cysteine, which allows them to bind to heavy metals and facilitate their sequestration in plant cells .
準備方法
Synthetic Routes and Reaction Conditions: Phytochelatins, including Phytochelatin 6 (TFA), are synthesized enzymatically from glutathione by the enzyme phytochelatin synthase. The general structure of phytochelatins is (γ-Glu-Cys)_n-Gly, where n can vary from 2 to 11 . The synthesis involves the transpeptidation reaction where glutathione serves as the substrate.
Industrial Production Methods: Industrial production of phytochelatins typically involves the extraction from plant tissues or the use of recombinant DNA technology to express phytochelatin synthase in microbial systems. The extraction process must be carefully controlled to prevent oxidation of the peptides, often requiring an inert atmosphere such as argon .
化学反応の分析
Types of Reactions: Phytochelatin 6 (TFA) primarily undergoes chelation reactions with heavy metals. The thiol groups in the cysteine residues of the peptide form strong bonds with metal ions, leading to the formation of stable metal-phytochelatin complexes .
Common Reagents and Conditions: The chelation reactions typically occur in the presence of heavy metal ions such as cadmium, copper, and zinc. The reactions are facilitated by the acidic environment within plant vacuoles, where the metal-phytochelatin complexes are stored .
Major Products: The major products of these reactions are the metal-phytochelatin complexes, which are sequestered in the vacuoles of plant cells, thereby reducing the toxicity of the heavy metals .
科学的研究の応用
Phytochelatin 6 (TFA) has a wide range of applications in scientific research:
Chemistry: Used to study metal chelation and detoxification mechanisms in plants.
Biology: Investigated for its role in plant stress responses and metal homeostasis.
Industry: Utilized in phytoremediation strategies to clean up heavy metal-contaminated soils
作用機序
Phytochelatin 6 (TFA) exerts its effects through the chelation of heavy metals. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes. These complexes are then transported into the vacuoles of plant cells, where they are sequestered, preventing the metals from interfering with cellular processes . The primary molecular targets are the heavy metal ions, and the pathway involves the enzymatic synthesis of phytochelatins from glutathione by phytochelatin synthase .
類似化合物との比較
Phytochelatin 6 (TFA) is part of a family of phytochelatins that vary in the number of γ-Glu-Cys repeats. Similar compounds include:
Phytochelatin 2 (TFA): Contains two γ-Glu-Cys repeats.
Phytochelatin 3 (TFA): Contains three γ-Glu-Cys repeats.
Phytochelatin 4 (TFA): Contains four γ-Glu-Cys repeats.
Phytochelatin 6 (TFA) is unique due to its longer chain length, which allows it to bind more metal ions compared to shorter phytochelatins. This makes it particularly effective in detoxifying higher concentrations of heavy metals .
特性
分子式 |
C52H78F3N13O28S6 |
|---|---|
分子量 |
1582.6 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H77N13O26S6.C2HF3O2/c51-20(45(78)79)1-7-32(64)54-27(15-91)40(73)59-22(47(82)83)3-9-34(66)56-29(17-93)42(75)61-24(49(86)87)5-11-36(68)58-31(19-95)44(77)63-25(50(88)89)6-12-37(69)57-30(18-94)43(76)62-23(48(84)85)4-10-35(67)55-28(16-92)41(74)60-21(46(80)81)2-8-33(65)53-26(14-90)39(72)52-13-38(70)71;3-2(4,5)1(6)7/h20-31,90-95H,1-19,51H2,(H,52,72)(H,53,65)(H,54,64)(H,55,67)(H,56,66)(H,57,69)(H,58,68)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,70,71)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89);(H,6,7)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-;/m0./s1 |
InChIキー |
AGBFHXISADAEGO-QVYAULPSSA-N |
異性体SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















